![molecular formula C15H15N3O6S B2535257 N,N-dimethyl{4-[(4-nitroanilino)carbonyl]phenyl}sulfamate CAS No. 338396-17-1](/img/structure/B2535257.png)
N,N-dimethyl{4-[(4-nitroanilino)carbonyl]phenyl}sulfamate
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Overview
Description
Molecular Structure Analysis
The molecular structure of “N,N-dimethyl{4-[(4-nitroanilino)carbonyl]phenyl}sulfamate” is not clearly mentioned in the sources I found .Physical And Chemical Properties Analysis
The physical and chemical properties of “N,N-dimethyl{4-[(4-nitroanilino)carbonyl]phenyl}sulfamate” are not clearly mentioned in the sources I found .Scientific Research Applications
Polyurea Synthesis
Polyureas are polymers with exceptional mechanical properties. The compound you’ve mentioned, N,N-dimethyl{4-[(4-nitroanilino)carbonyl]phenyl}sulfamate, can be used as a precursor in polyurea synthesis. Specifically, it serves as a building block for creating high molecular weight polyureas through a non-isocyanate route (NIR). Here’s how it works:
- Trans-ureation : 4,4′-DP-MDC reacts with various diamines (aliphatic or mixed) to form polyureas. The process occurs efficiently in solvents like dimethyl sulfoxide (DMSO) or tetramethylene sulfone (TMS), even without any catalyst. This green-chemistry approach avoids the use of reactive methylenediphenylene diisocyanate (MDI) .
Non-Phosgene Precursor
Since the 1980s, biscarbamates derived from methylenediphenylene diisocyanate (MDI) have gained prominence as essential precursors for non-phosgene-based polyurea synthesis. Among these, 4,4′-DM-MDC (N,N’-dimethyl-4,4′-methylenediphenylene biscarbamate) stands out .
Building Blocks for Heterocyclic Derivatives
The compound’s structure suggests potential reactivity. In recent research, N,N-dimethyl enaminones have been explored as versatile building blocks for various heterocyclic derivatives. These include acyclic, carbocyclic, and fused heterocyclic compounds .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
[4-[(4-nitrophenyl)carbamoyl]phenyl] N,N-dimethylsulfamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O6S/c1-17(2)25(22,23)24-14-9-3-11(4-10-14)15(19)16-12-5-7-13(8-6-12)18(20)21/h3-10H,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIINMUUEYGBVJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl{4-[(4-nitroanilino)carbonyl]phenyl}sulfamate |
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